2-[(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrole ring, a thiazolidine ring, and a nitrophenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with an α-haloketone.
Coupling Reactions: The final compound is obtained by coupling the pyrrole and thiazolidine intermediates under appropriate conditions, often involving condensation reactions facilitated by catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the thiazolidine ring might interact with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
2-[(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.
2-[(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide: Similar structure but with the nitro group on a different position of the phenyl ring.
Uniqueness
The uniqueness of 2-[(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H22N4O5S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[(5E)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O5S/c1-15-6-4-7-19(10-15)26-23(30)14-27-24(31)22(35-25(27)32)12-18-11-16(2)28(17(18)3)20-8-5-9-21(13-20)29(33)34/h4-13H,14H2,1-3H3,(H,26,30)/b22-12+ |
InChI Key |
GXPBNKRWYJKLJA-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)SC2=O |
Origin of Product |
United States |
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